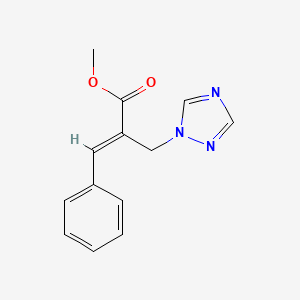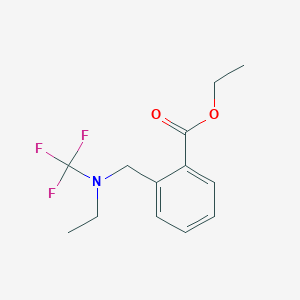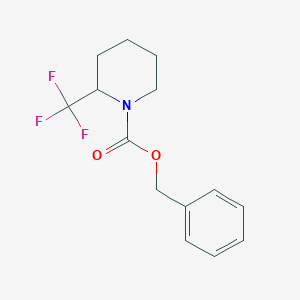
3-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluorinated pyrimidine ring and a pyrrolidine moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 5-fluoro-pyrimidine ring. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Thioether Formation: The next step involves the introduction of the sulfanylmethyl group to the pyrimidine ring. This is typically done using thiol reagents in the presence of a suitable base.
Pyrrolidine Ring Formation: The pyrrolidine ring is then synthesized and attached to the intermediate compound through nucleophilic substitution reactions.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The sulfanylmethyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities. The presence of the pyrrolidine ring, as opposed to a piperidine ring, can influence the compound’s reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C14H20FN3O2S |
|---|---|
Peso molecular |
313.39 g/mol |
Nombre IUPAC |
tert-butyl 3-[(5-fluoropyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20FN3O2S/c1-14(2,3)20-13(19)18-5-4-10(8-18)9-21-12-16-6-11(15)7-17-12/h6-7,10H,4-5,8-9H2,1-3H3 |
Clave InChI |
HNFPDSOQFVNJFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC=C(C=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)

![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)



![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)

![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)




